REACTION_CXSMILES
|
C([NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([Cl:18])=[CH:15][CH:16]=2)[CH2:11][C:10]1=[O:19])=[O:8])(=O)C(C)C.[OH-:20].[K+]>>[Cl:18][C:14]1[CH:15]=[CH:16][C:17]([NH:9][C:7]([NH2:6])=[O:8])=[C:12]([CH2:11][C:10]([OH:19])=[O:20])[CH:13]=1 |f:1.2|
|
Name
|
N-isobutyryl-5-chloro-2-oxindole-1-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
substantially according to the procedure of Preparation 1
|
Type
|
CUSTOM
|
Details
|
After hydrolysis
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
FILTRATION
|
Details
|
It was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)O)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |